Enhanced Cytotoxicity in AML Leukemic Stem/Progenitor Cells Under Protective Niche Conditions vs. Selective FLT3 Inhibitors
Under in vitro bone marrow niche-like conditions (fibronectin and cytokine cocktail), the selective FLT3 inhibitor AG1296 exhibited zero cytotoxic activity against the chemoresistant CD34+CD38-CD123+ AML cell subset, whereas Zotiraciclib (TG02) retained substantial activity [1]. Comparators lestaurtinib, sorafenib, and sunitinib showed similarly low efficacy (≤10% decrease) in this subset, contrasting with TG02's 32% median decrease [1]. This demonstrates that Zotiraciclib's multi-kinase mechanism (inhibiting CDKs and JAK2 in addition to FLT3) overcomes microenvironmental protection that ablates the activity of more selective FLT3 inhibitors.
| Evidence Dimension | Cytotoxicity in CD34+CD38-CD123+ AML cells under niche-like conditions (fibronectin + cytokines) |
|---|---|
| Target Compound Data | TG02 (100 nM): 32% median decrease in cell survival |
| Comparator Or Baseline | AG1296 (5 μM): 0% median decrease; Lestaurtinib (100 nM): 10% decrease; Sorafenib (100 nM): 0% decrease; Sunitinib (100 nM): 8% decrease |
| Quantified Difference | TG02 reduces CD34+CD38-CD123+ cell survival by 32% vs. 0-10% for selective FLT3 inhibitors |
| Conditions | Primary AML patient samples (n=11, FLT3-ITD and wildtype) cultured on fibronectin with cytokine cocktail |
Why This Matters
This is critical for researchers modeling AML bone marrow protection; Zotiraciclib uniquely maintains activity against the leukemic stem/progenitor compartment where selective FLT3 inhibitors fail.
- [1] Pallis M, et al. The Multi-Kinase Inhibitor TG02 targets CD34+CD38-CD123+ AML Cells Under an Elsevier user license. Blood. 2010 Nov 19;116(21):1823. View Source
